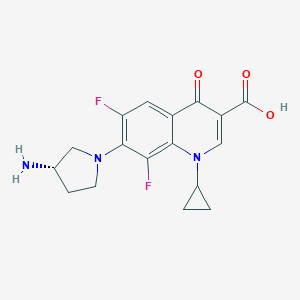

7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

Vue d'ensemble

Description

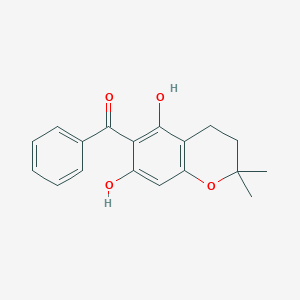

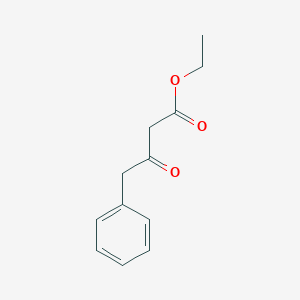

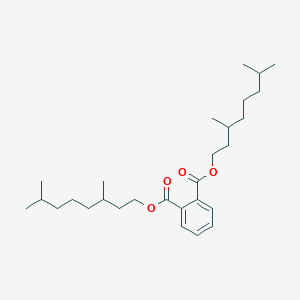

7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, also known as AZD-0914, is a novel, synthetic, broad-spectrum antibiotic that belongs to the class of fluoroquinolones. It was developed by AstraZeneca and is currently in the preclinical stage of development.

Mécanisme D'action

7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid inhibits bacterial DNA synthesis by targeting the bacterial enzyme DNA gyrase. This enzyme is responsible for the supercoiling of bacterial DNA, which is essential for bacterial replication. By inhibiting this process, 7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid prevents the bacteria from replicating and ultimately leads to their death.

Effets Biochimiques Et Physiologiques

7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has been shown to have low toxicity in preclinical studies. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and kidneys. It has a relatively long half-life, which allows for once-daily dosing.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is its broad-spectrum activity against various bacterial pathogens. This makes it a promising candidate for the treatment of multiple infections. However, its preclinical stage of development means that further studies are needed to determine its safety and efficacy in humans.

Orientations Futures

Future research on 7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid should focus on determining its safety and efficacy in clinical trials. Additionally, studies should be conducted to investigate its potential use in combination with other antibiotics to enhance its effectiveness. Further research should also be conducted to determine its pharmacokinetics and pharmacodynamics in humans.

Applications De Recherche Scientifique

7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has shown promising results in preclinical studies for the treatment of various bacterial infections, including those caused by drug-resistant strains. It has been found to be effective against gram-negative and gram-positive bacteria, as well as atypical pathogens such as Mycoplasma pneumoniae and Chlamydia trachomatis.

Propriétés

Numéro CAS |

133298-78-9 |

|---|---|

Nom du produit |

7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid |

Formule moléculaire |

C17H17F2N3O3 |

Poids moléculaire |

349.33 g/mol |

Nom IUPAC |

7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H17F2N3O3/c18-12-5-10-14(13(19)15(12)21-4-3-8(20)6-21)22(9-1-2-9)7-11(16(10)23)17(24)25/h5,7-9H,1-4,6,20H2,(H,24,25)/t8-/m0/s1 |

Clé InChI |

UHBXZNXCIZHGFF-QMMMGPOBSA-N |

SMILES isomérique |

C1CN(C[C@H]1N)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |

SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N)F)C(=O)O |

SMILES canonique |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N)F)C(=O)O |

Autres numéros CAS |

133298-78-9 |

Synonymes |

7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-quino line-3-carboxylic acid |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.